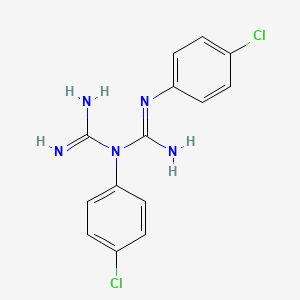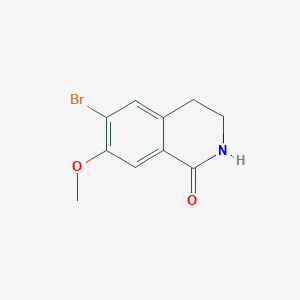![molecular formula C6H12Cl2N2O2 B12276618 (4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12276618.png)
(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-2,5-diazabicyclo[221]heptane-1-carboxylic acid dihydrochloride is a bicyclic compound with a unique structure that includes two nitrogen atoms and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride typically involves the use of cyclopentenes and palladium-catalyzed 1,2-aminoacyloxylation reactions . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising method . This approach allows for the efficient and scalable production of the compound, making it accessible for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on bacterial cells and its genotoxic properties.
Medicine: Explored for its potential therapeutic applications, including its effects on molecular targets and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it has been shown to cause oxidative stress in bacterial cells, leading to DNA damage and the activation of stress-inducible promoters .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-azabicyclo[2.2.1]heptane: A related compound with similar structural features but different functional groups.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure and chemical properties.
Uniqueness
(4S)-2,5-diazabicyclo[221]heptane-1-carboxylic acid dihydrochloride is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxylic acid group
Propriétés
Formule moléculaire |
C6H12Cl2N2O2 |
|---|---|
Poids moléculaire |
215.07 g/mol |
Nom IUPAC |
(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H10N2O2.2ClH/c9-5(10)6-1-4(2-8-6)7-3-6;;/h4,7-8H,1-3H2,(H,9,10);2*1H/t4-,6?;;/m0../s1 |
Clé InChI |
IVCFPOOFOSVPDO-BSIKQIJFSA-N |
SMILES isomérique |
C1[C@H]2CNC1(CN2)C(=O)O.Cl.Cl |
SMILES canonique |
C1C2CNC1(CN2)C(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276535.png)


![N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12276573.png)



![ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate](/img/structure/B12276604.png)
![6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline](/img/structure/B12276614.png)
![3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12276621.png)

![6-Fluorospiro[chromene-2,4'-piperidine]](/img/structure/B12276629.png)

![6-chloro-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12276639.png)
